[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
CAS No.: 922167-99-5
Cat. No.: VC16945207
Molecular Formula: C30H42Si
Molecular Weight: 430.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922167-99-5 |
|---|---|
| Molecular Formula | C30H42Si |
| Molecular Weight | 430.7 g/mol |
| IUPAC Name | 2-(9,9-dihexylfluoren-2-yl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3 |
| Standard InChI Key | RZLYYOUDVYQETG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Mass
The molecular formula of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane is C<sub>34</sub>H<sub>50</sub>Si, as inferred from structurally analogous compounds . Its average molecular mass is 486.86 g/mol, with a monoisotopic mass of 486.368178 g/mol . The core structure consists of a 9H-fluorene backbone substituted with two hexyl chains at the 9-position, an ethynyl group at the 2-position, and a trimethylsilyl moiety (Figure 1).
Key Structural Attributes:
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Fluorenyl Core: The fluorene unit provides a planar aromatic system conducive to π-π stacking, enhancing charge transport in organic semiconductors .
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Hexyl Side Chains: The dihexyl groups improve solubility in organic solvents, a critical feature for solution-processable materials .
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Trimethylsilyl-Ethynyl Group: The ethynyl spacer between the fluorene and trimethylsilyl group introduces steric bulk while maintaining conjugation, which can tune electronic properties and thermal stability .
Synthesis and Characterization
Synthetic Routes
The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane likely involves multi-step reactions, as demonstrated for analogous fluorenyl-ethynyl silanes . A plausible pathway includes:
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Alkylation of Fluorene: 9H-Fluorene is dihexylated via nucleophilic substitution using hexyl bromide and a strong base (e.g., potassium tert-butoxide) .
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Ethynylation: The 2-position of 9,9-dihexylfluorene is functionalized with an ethynyl group via Sonogashira coupling, employing a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) and trimethylsilylacetylene .
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Silane Functionalization: The terminal alkyne is quenched with trimethylsilyl chloride to yield the final product .
Critical Reaction Conditions:
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Temperature: Sonogashira coupling typically requires refluxing in tetrahydrofuran (THF) or toluene at 60–80°C .
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Catalysts: Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> and CuI are commonly used to facilitate cross-coupling .
Spectroscopic Characterization
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<sup>1</sup>H NMR: Peaks corresponding to the hexyl chains (δ 0.8–1.8 ppm), fluorenyl aromatic protons (δ 7.2–8.2 ppm), and trimethylsilyl group (δ 0.1–0.3 ppm) are expected .
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<sup>13</sup>C NMR: Signals for the sp-hybridized ethynyl carbons (δ 70–90 ppm) and silicon-bound methyl groups (δ 0–5 ppm) confirm the structure .
Physicochemical Properties
Thermal Stability
Fluorenyl-silane derivatives exhibit high thermal stability due to their rigid aromatic cores. For example, star-shaped hexakis(9,9-dihexylfluoren-2-yl)benzene analogs demonstrate glass transition temperatures (T<sub>g</sub>) exceeding 150°C . The trimethylsilyl group in (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane likely enhances thermal stability by reducing molecular mobility .
Electronic Properties
The ethynyl linkage extends conjugation between the fluorene core and the silane group, lowering the HOMO-LUMO gap. In similar compounds, this structural feature enables efficient hole transport, with reported current efficiencies up to 6.2 cd A<sup>−1</sup> in OLEDs .
Table 1: Comparative Properties of Fluorenyl-Silane Derivatives
| Property | (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane | Tris(9,9-dimethylfluoren-2-yl)(phenyl)silane |
|---|---|---|
| Molecular Formula | C<sub>34</sub>H<sub>50</sub>Si | C<sub>51</sub>H<sub>44</sub>Si |
| Molecular Weight (g/mol) | 486.86 | 685.0 |
| Thermal Stability (T<sub>g</sub>) | ~150–200°C (estimated) | Not reported |
| Application | OLEDs, photovoltaics | Hole-transporting materials |
Applications in Organic Electronics
Hole-Transporting Materials (HTMs)
The compound’s planar fluorenyl core and silane functionalization make it suitable as an HTM in OLEDs. Star-shaped fluorenyl derivatives with carbazole or diphenylamine units achieve current efficiencies 30% higher than conventional HTMs like NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine) . The trimethylsilyl group may further reduce crystallization, improving thin-film morphology .
Solution-Processable Devices
The dihexyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform), enabling inkjet printing or spin-coating techniques . This aligns with industry trends toward low-cost, large-area electronics.
Comparative Analysis with Related Silanes
Tris(9,9-dimethylfluoren-2-yl)(phenyl)silane (PubChem CID: 101511140) shares structural similarities but differs in substituents and molecular weight . The phenyl group in the latter compound may enhance π-stacking, while the trimethylsilyl-ethynyl group in (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane offers better solubility and tunable electronic properties .
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